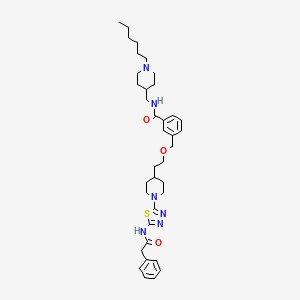
D-N-Acetylgalactosamine-d3,18O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-N-Acetylgalactosamine-d3,18O is a deuterated form of N-Acetyl-D-galactosamine, an amino sugar that plays a crucial role in various biological processes. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-N-Acetylgalactosamine-d3,18O typically involves the incorporation of deuterium and oxygen-18 isotopes into the N-Acetyl-D-galactosamine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and isotopically labeled water. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
D-N-Acetylgalactosamine-d3,18O can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Acetylgalactosaminic acid, while reduction could produce N-Acetylgalactosaminol.
Aplicaciones Científicas De Investigación
D-N-Acetylgalactosamine-d3,18O has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Helps in studying glycosylation processes and the role of glycoproteins in cellular functions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of diseases related to glycosylation disorders.
Industry: Applied in the production of isotopically labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism by which D-N-Acetylgalactosamine-d3,18O exerts its effects involves its incorporation into glycoproteins and glycolipids. This incorporation allows researchers to track and analyze the metabolic pathways and interactions of these molecules. The molecular targets include various enzymes involved in glycosylation, such as glycosyltransferases, which facilitate the addition of sugar moieties to proteins and lipids.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-galactosamine: The non-deuterated form, commonly found in nature and involved in similar biological processes.
N-Acetylglucosamine: Another amino sugar with similar functions but different structural properties.
Galactose: A simple sugar that serves as a building block for more complex carbohydrates.
Uniqueness
D-N-Acetylgalactosamine-d3,18O is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium and oxygen-18 isotopes allow for more precise tracking and analysis of metabolic processes, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i1D3,12+2 |
Clave InChI |
MBLBDJOUHNCFQT-GVMIIBBVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=[18O])N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















